Botryococcene

Description

Propriétés

Numéro CAS |

42719-34-6 |

|---|---|

Formule moléculaire |

C34H58 |

Poids moléculaire |

466.8 g/mol |

Nom IUPAC |

(3S,7S,10S,11E,13R,16S,20S)-10-ethenyl-2,3,7,10,13,16,20,21-octamethyl-6,17-dimethylidenedocosa-1,11,21-triene |

InChI |

InChI=1S/C34H58/c1-14-34(13,24-22-33(12)32(11)20-18-29(8)26(4)5)23-21-27(6)15-16-30(9)31(10)19-17-28(7)25(2)3/h14,21,23,27-30,33H,1-2,4,10-11,15-20,22,24H2,3,5-9,12-13H3/b23-21+/t27-,28+,29+,30+,33+,34+/m1/s1 |

Clé InChI |

RRFKZRGEWFCPGV-KWNNYQEVSA-N |

SMILES isomérique |

C[C@H](CC[C@H](C)C(=C)CC[C@H](C)C(=C)C)/C=C/[C@@](C)(CC[C@H](C)C(=C)CC[C@H](C)C(=C)C)C=C |

SMILES canonique |

CC(CCC(C)C(=C)CCC(C)C(=C)C)C=CC(C)(CCC(C)C(=C)CCC(C)C(=C)C)C=C |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Isomers of Botryococcene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Botryococcenes are a unique class of triterpenoid (B12794562) hydrocarbons produced primarily by the green microalga Botryococcus braunii. These compounds are of significant interest due to their potential as a source of renewable biofuels and their role as biomarkers in geochemical studies. This technical guide provides a comprehensive overview of the chemical structure of botryococcenes and their isomers, presenting key structural data, detailed experimental protocols for their analysis, and visualizations of their structures and biosynthetic pathways.

Core Chemical Structure

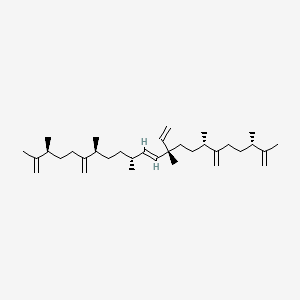

Botryococcenes are unsaturated triterpenoid hydrocarbons with the general chemical formula CnH2n-10.[1][2] They are biosynthesized by the B race of the colonial green microalga Botryococcus braunii.[1][2] The foundational molecule for all botryococcenes is the C30 botryococcene.[1] Higher-order botryococcenes, ranging from C31 to C37, are formed through subsequent methylation and other modifications of this C30 precursor.[1][3]

The IUPAC name for the C30 this compound is (6E,10S,11E,13R,16E)-10-ethenyl-2,6,10,13,17,21-hexamethyldocosa-2,6,11,16,20-pentaene.[4] The most abundant and well-studied this compound is the C34 isomer.[1]

Key Structural Features of C30 this compound:

-

A backbone of 22 carbon atoms.[1]

-

Double bonds at positions 2, 6, 11, 16, and 20.[1]

-

Six methyl groups located at positions 2, 6, 10, 13, 17, and 21.[1]

-

A vinyl group at position 10.[1]

Major Isomers of this compound

Over 50 different botryococcenes have been identified, though only a fraction have been structurally characterized.[1] The primary variations among isomers arise from the number and position of methyl groups and the presence of cyclic structures.

Linear Isomers

The most common botryococcenes are linear chains that differ in their degree of methylation. The table below summarizes the key properties of the most well-characterized linear botryococcenes.

| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | InChIKey |

| C30 this compound | C30H50 | 410.7 | LRCNPQXZCZKGDI-OFGMELEWSA-N |

| C33 this compound | C33H56 | 452.8 | GUAPAZWRZCOQGT-JQUYWNEBSA-N |

| C34 this compound | C34H58 | 466.8 | RRFKZRGEWFCPGV-KWNNYQEVSA-N |

Cyclic Isomers

In addition to linear forms, cyclic isomers of this compound have been isolated and characterized. For instance, three cyclic C33 botryococcenes have been identified, with one featuring an unusual methylenecyclohexane (B74748) ring.[5]

Visualization of this compound Structures

The following diagrams illustrate the chemical structures of the major this compound isomers.

Caption: Chemical structures of C30 and C34 this compound.

Biosynthesis of Botryococcenes

The biosynthesis of botryococcenes is a complex process that begins with the isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1] Unlike many eukaryotes that utilize the mevalonate (B85504) (MVA) pathway for IPP synthesis, B. braunii employs a non-MVA pathway.[1]

The key steps in the biosynthesis of the C30 this compound precursor are analogous to squalene (B77637) synthesis and involve the head-to-head condensation of two farnesyl diphosphate (B83284) (FPP) molecules to form presqualene diphosphate (PSPP).[6] However, the subsequent enzymatic steps diverge, leading to the formation of this compound instead of squalene.[6]

Caption: Simplified biosynthetic pathway of botryococcenes.

Experimental Protocols

The isolation and characterization of botryococcenes from B. braunii involve a series of meticulous experimental procedures.

Algal Culture and Harvesting

-

Culture Conditions: Botryococcus braunii (Race B) is typically cultured in a modified Chu 13 medium under a 12:12 hour light:dark cycle at approximately 25°C.

-

Harvesting: Algal biomass is harvested during the late exponential growth phase by centrifugation or filtration.

Hydrocarbon Extraction

-

Solvent Extraction: The harvested and dried algal biomass is subjected to solvent extraction, commonly using a mixture of hexane (B92381) and isopropanol (B130326) or dichloromethane (B109758) and methanol.

-

Purification: The crude extract is then purified using column chromatography on silica (B1680970) gel to separate the hydrocarbon fraction from other lipids.

Structural Characterization

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is employed to separate and identify the different this compound isomers based on their retention times and mass fragmentation patterns.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are crucial for the definitive structural elucidation of purified this compound isomers.

Caption: Experimental workflow for this compound analysis.

Conclusion

Botryococcenes represent a fascinating and structurally diverse family of natural products with significant scientific and industrial relevance. A thorough understanding of their chemical structures, isomeric variations, and biosynthetic pathways is essential for harnessing their potential. The analytical methods outlined in this guide provide a robust framework for the continued exploration and characterization of these unique algal hydrocarbons.

References

The intricate pathway of C30 Botryococcene Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The green microalga Botryococcus braunii, particularly the B race, is a prolific producer of triterpenoid (B12794562) hydrocarbons known as botryococcenes, with the C30 isoform serving as the foundational precursor for a variety of longer-chain derivatives. These hydrocarbons hold significant potential as a renewable source for biofuels and other high-value chemicals. This technical guide provides an in-depth exploration of the biosynthesis of C30 botryococcene, detailing the enzymatic players, their kinetics, and the experimental protocols utilized to elucidate this unique metabolic pathway.

The Core Biosynthetic Pathway

The synthesis of C30 this compound is a fascinating deviation from the canonical isoprenoid pathway, which typically leads to the production of squalene (B77637). Both pathways share the common precursor, farnesyl diphosphate (B83284) (FPP), which is synthesized from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). However, the critical divergence lies in the final enzymatic steps.

In most eukaryotes, a single enzyme, squalene synthase (SS), catalyzes the head-to-head condensation of two FPP molecules to form presqualene diphosphate (PSPP), which is then reduced to squalene. In B. braunii race B, this process is partitioned between two distinct squalene synthase-like (SSL) enzymes.

The biosynthesis of C30 this compound involves the sequential action of two enzymes:

-

Squalene Synthase-Like 1 (SSL-1): This enzyme catalyzes the first half of the reaction, the condensation of two molecules of FPP to form the intermediate, presqualene diphosphate (PSPP).[1]

-

Squalene Synthase-Like 3 (SSL-3): This enzyme then utilizes the PSPP intermediate, in the presence of NADPH, to produce C30 this compound.[1]

Interestingly, B. braunii also possesses another SSL enzyme, SSL-2, which can convert PSPP into squalene, highlighting a complex regulatory network governing the flux of intermediates towards either this compound or squalene synthesis.[1]

References

The Genesis of a Biofuel Precursor: A Technical Guide to the Discovery and Isolation of Botryococcenes

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, history, and isolation of botryococcenes, a unique class of triterpenoid (B12794562) hydrocarbons produced by the microalga Botryococcus braunii. This document is intended for researchers, scientists, and drug development professionals interested in the biotechnological potential of these compounds. It details the historical milestones, presents quantitative data in a structured format, outlines experimental protocols, and visualizes key processes.

A Journey Through Time: The Discovery and History of Botryococcene

The story of this compound is intrinsically linked to the study of the green microalga Botryococcus braunii. The alga itself has been a subject of scientific curiosity since the mid-19th century, with early observations noting its oily nature. Paleobotanical studies have suggested that B. braunii is a significant contributor to the formation of certain oil-rich geological deposits, dating back to the Ordovician period.[1]

The pivotal moment in the history of this compound came in the mid-20th century with the advent of modern analytical techniques. In 1968, a publication by Maxwell et al. first described the novel structure of hydrocarbons from B. braunii, which they termed "botryococcenes".[2] This was followed by a landmark paper in 1973 by Cox, Burlingame, Wilson, Eglinton, and Maxwell, which proposed the first detailed chemical structure for a C34 this compound.[3][4]

Further research distinguished different "races" of B. braunii based on the type of hydrocarbons they produce. The "B" race was identified as the producer of botryococcenes, which are C30-C37 polymethylated unsaturated triterpenes.[1] The "A" race produces alkadienes and alkatrienes, while the "L" race synthesizes the tetraterpenoid lycopadiene.[1] In 1988, the "Showa" variety of Botryococcus braunii, developed at UC Berkeley, was granted a U.S. Plant Patent, noted for its consistent production of botryococcenes at approximately 20% of its dry weight.[5][6]

More recently, in 2024, comparative genomic analysis has led to a proposal to reclassify the A, B, and L races as distinct species.[2][7][8] Under this proposed reclassification, the this compound-producing "B" race would retain the original designation of Botryococcus braunii.[7][8]

Quantitative Data on Botryococcenes

The following tables summarize key quantitative data related to botryococcenes, providing a valuable resource for comparative analysis.

Table 1: Physical and Chemical Properties of Botryococcenes

| Property | Value | Reference(s) |

| Chemical Formula | CnH2n-10 (n=30-37) | [1][5] |

| Molecular Weight (C30) | 410.7 g/mol | [9] |

| Molecular Weight (C34) | 466.8 g/mol | |

| Boiling Point | 460-485 °C | [10] |

| logP (Octanol-water partition coefficient) | ~14.2 | [10] |

| Solubility | High in non-polar solvents | [10] |

Table 2: this compound Content and Extraction Yields

| Parameter | Value | Reference(s) |

| Hydrocarbon Content (% of dry weight) | 20% - 86% | [5] |

| "Showa" Strain this compound Content | ~20% of dry weight | [5][6] |

| Extraction Yield (n-hexane) | 7.8% (from freeze-dried biomass) | [11][12] |

| Extraction Yield (n-hexane) | 5.6% (from liquid culture) | [11][12] |

| Extraction Yield (DBU/octanol) | 16% (from freeze-dried biomass) | [11][12] |

| Extraction Yield (DBU/octanol) | 8.2% (from liquid culture) | [11][12] |

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and analysis of botryococcenes from Botryococcus braunii.

Isolation of Botryococcus braunii from the Natural Environment

A common method for isolating B. braunii from environmental water samples is the serial dilution technique.[13]

Protocol:

-

Sample Collection: Collect water samples from freshwater ponds or lakes where algal blooms are observed.

-

Initial Identification: Prepare wet mounts of the collected water and observe under a microscope to confirm the presence of Botryococcus braunii colonies.

-

Serial Dilution: Prepare a series of dilutions (e.g., 10-1, 10-2, 10-3, etc.) of the water sample in a suitable sterile culture medium, such as modified Chu-13 medium.[13]

-

Incubation: Incubate the dilutions under appropriate conditions of light (e.g., 12-hour light/dark cycle) and temperature (e.g., 23-25 °C).

-

Isolation of Single Colonies: Once growth is observed in the higher dilution tubes, use a micropipette to pick a single colony and transfer it to a fresh tube of sterile medium.

-

Culturing: Scale up the unialgal culture in larger volumes of medium for subsequent hydrocarbon extraction.

Extraction of Botryococcenes from Algal Biomass

Solvent extraction is the most common method for recovering botryococcenes. Both destructive (from dried biomass) and non-destructive ("milking" from live cultures) methods have been developed.

Protocol: Hexane (B92381) Extraction from Dry Biomass

-

Harvesting: Harvest the algal biomass from the culture medium by centrifugation.

-

Drying: Lyophilize (freeze-dry) the algal pellet to remove water.

-

Extraction: Resuspend the dried biomass in n-hexane at a specific ratio (e.g., 1:10 w/v).

-

Homogenization: Disrupt the algal cells using a homogenizer or sonicator to enhance extraction efficiency.

-

Separation: Separate the hexane extract containing the botryococcenes from the algal debris by centrifugation or filtration.

-

Solvent Removal: Evaporate the hexane from the extract under a stream of nitrogen or using a rotary evaporator to obtain the crude this compound oil.

Protocol: Non-destructive "Milking" with Heptane (B126788)

This method allows for the repeated extraction of hydrocarbons from a living culture.

-

Solvent Addition: Add n-heptane to a stationary phase culture of B. braunii (e.g., 20 mL of solvent to 100 mL of culture).[14]

-

Contact Time: Gently agitate the culture and solvent mixture on a rotary shaker for a short duration (e.g., 20 minutes).[14]

-

Phase Separation: Allow the mixture to stand, letting the heptane phase (containing the extracted botryococcenes) separate from the aqueous culture phase.

-

Solvent Recovery: Carefully remove the upper heptane layer.

-

Solvent Removal: Evaporate the heptane to recover the botryococcenes.

-

Culture Recovery: The algal culture can be returned to optimal growth conditions for further hydrocarbon production and subsequent extractions.

Purification of Botryococcenes

Column chromatography is a standard method for purifying botryococcenes from the crude extract.

Protocol:

-

Column Preparation: Pack a glass column with silica (B1680970) gel slurried in n-hexane.

-

Sample Loading: Dissolve the crude this compound extract in a minimal amount of n-hexane and load it onto the top of the silica gel column.

-

Elution: Elute the column with n-hexane. The non-polar botryococcenes will pass through the column while more polar compounds are retained.

-

Fraction Collection: Collect the fractions eluting from the column.

-

Purity Analysis: Analyze the purity of the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Solvent Removal: Combine the pure fractions and remove the solvent to obtain purified botryococcenes.

Analysis of Botryococcenes by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary analytical technique for the identification and quantification of botryococcenes.

Protocol:

-

Sample Preparation: Dissolve a small amount of the purified this compound sample in a suitable solvent (e.g., n-hexane).

-

Injection: Inject an aliquot of the sample into the GC-MS instrument.

-

Gas Chromatography:

-

Column: Use a non-polar capillary column, such as a DB-1 or DB-5.[15]

-

Carrier Gas: Helium is typically used as the carrier gas.

-

Temperature Program: A temperature gradient is employed to separate the different this compound isomers. A typical program might start at a lower temperature (e.g., 50°C), ramp up to a higher temperature (e.g., 260°C), and then hold for a period.[15]

-

-

Mass Spectrometry:

-

Ionization: Electron Impact (EI) ionization is commonly used.

-

Detection: The mass spectrometer detects the mass-to-charge ratio of the fragmented ions, providing a unique mass spectrum for each compound.

-

-

Data Analysis: Identify the botryococcenes by comparing their retention times and mass spectra to those of known standards and library data.[16]

Visualizing the Processes

The following diagrams, created using the DOT language, illustrate key workflows and pathways related to this compound.

Experimental Workflow for this compound Isolation and Analysis

Caption: Workflow for this compound isolation and analysis.

Simplified Biosynthetic Pathway of Botryococcenes

Caption: Simplified this compound biosynthetic pathway.

References

- 1. RFE Renewable Fuel & Energy - Partners [rfeholland.com]

- 2. Reclassification of Botryococcus braunii chemical races into separate species based on a comparative genomics analysis | PLOS One [journals.plos.org]

- 3. This compound–a tetramethylated acyclic triterpenoid of algal origin - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. ntrs.nasa.gov [ntrs.nasa.gov]

- 5. Botryococcus braunii - Wikipedia [en.wikipedia.org]

- 6. alchetron.com [alchetron.com]

- 7. zmescience.com [zmescience.com]

- 8. Reclassification of Botryococcus braunii chemical races into separate species based on a comparative genomics analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. C30 this compound | C30H50 | CID 59053142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Botryococcenes - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Extraction of hydrocarbons from microalga Botryococcus braunii with switchable solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. scispace.com [scispace.com]

- 15. Raman Spectroscopy Analysis of this compound Hydrocarbons from the Green Microalga Botryococcus braunii - PMC [pmc.ncbi.nlm.nih.gov]

- 16. apps.dtic.mil [apps.dtic.mil]

The Exclusivity of Botryococcene's Natural Origin: A Technical Guide Focused on Botryococcus braunii

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the natural sources of botryococcene, a triterpenoid (B12794562) hydrocarbon of significant interest for biofuels and specialty chemicals. Extensive research to date indicates that the natural production of this compound is exclusively confined to the green microalga Botryococcus braunii, specifically the 'B' race of the species. While the geological record contains botryococcane, the hydrogenated form of this compound, its origin is traced back to ancient deposits of B. braunii. This document provides a comprehensive overview of this compound from its sole known natural source.

Botryococcus braunii: The Lone Natural Producer

Botryococcus braunii is a colonial green microalga found in freshwater and brackish environments worldwide.[1][2] The species is categorized into different chemical races based on the primary type of hydrocarbon they produce. The 'B' race is distinguished by its unique ability to synthesize and accumulate large quantities of C₃₀-C₃₇ botryococcenes.[3][4] These hydrocarbons can constitute a significant portion of the alga's dry biomass, with reports ranging from 27% to as high as 86% under certain conditions.[2][5]

Quantitative Analysis of this compound Production

The hydrocarbon content, and specifically the this compound content, can vary significantly between different strains of B. braunii and is influenced by cultivation conditions. Several studies have quantified the hydrocarbon productivity of various 'B' race strains.

| Strain/Variety | Hydrocarbon Content (% of dry weight) | Primary Hydrocarbon | Reference |

| B. braunii var. Showa | ~30% | Botryococcenes | [6][7] |

| B. braunii Kawaguchi-1 | ~20% | Botryococcenes | [7] |

| B. braunii Ba10 | ~90% of total hydrocarbons | C₃₄ this compound | [8] |

| Natural Populations | 27-86% | Botryococcenes | [5] |

Biosynthesis of this compound

The biosynthesis of this compound is a complex process that distinguishes the 'B' race of B. braunii. It is understood to be analogous to the synthesis of squalene (B77637), another triterpene, but with key enzymatic differences. The pathway begins with the condensation of two molecules of farnesyl diphosphate (B83284) (FPP).

Signaling Pathway Diagram

Caption: Biosynthesis pathway of botryococcenes in B. braunii.

It was initially thought that a single enzyme, similar to squalene synthase, was responsible for this compound production.[9] However, research has revealed a more intricate mechanism involving multiple squalene synthase-like (SSL) enzymes.[9][10] Specifically, the combined action of SSL-1 and SSL-3 is crucial for the synthesis of the C₃₀ this compound backbone from two molecules of farnesyl diphosphate (FPP).[10] This initial C₃₀ this compound then serves as a precursor for higher, methylated botryococcenes (C₃₁-C₃₇), a process catalyzed by triterpene methyltransferases with S-adenosyl methionine as the methyl group donor.[5]

Experimental Protocols

Extraction of Botryococcenes

The majority of botryococcenes are located in the extracellular matrix of the B. braunii colony, which allows for their extraction without necessitating cell lysis, a process often referred to as "milking".[11][12]

A. Non-destructive Solvent Extraction:

-

Solvent Selection: n-Hexane or n-dodecane are commonly used solvents.[11][12]

-

Extraction Procedure:

-

Mix the B. braunii culture with the selected solvent.

-

Agitate the mixture gently for a specified contact time (e.g., several hours).

-

Allow the phases to separate. The botryococcenes will partition into the organic solvent phase.

-

Carefully remove the solvent phase containing the extracted hydrocarbons.

-

The algal biomass can be returned to the growth medium for continued production.[6]

-

B. Total Hydrocarbon Extraction from Dry Biomass:

-

Biomass Preparation: Harvest the algal culture by centrifugation and freeze-dry the pellet.

-

Extraction:

-

Extract the dried biomass with n-hexane to recover extracellular hydrocarbons.

-

Subsequently, perform an extraction with a chloroform:methanol (2:1, v/v) mixture to isolate intracellular lipids and hydrocarbons.[13]

-

Combine the extracts.

-

-

Purification:

-

Evaporate the solvent from the combined extracts.

-

Resuspend the residue in n-hexane.

-

Apply the resuspended extract to a silica (B1680970) gel chromatography column and elute with n-hexane to separate the total hydrocarbon fraction.[13]

-

Quantification of Botryococcenes

A. Gravimetric Method:

-

After extraction and purification (as described in 4.1.B), evaporate the solvent from the hydrocarbon fraction.

-

Weigh the resulting residue to determine the total hydrocarbon content.

B. Spectrophotometric Method:

-

A direct spectrophotometric method can be used for the quantification of botryococcenes in a heptane (B126788) extract.[6]

-

Measure the absorbance of the heptane extract at 190 nm.

-

The concentration of botryococcenes can be calculated using a specific extinction coefficient determined for these compounds at this wavelength.[6][14]

Experimental Workflow Diagram

Caption: General workflow for this compound extraction and quantification.

Alternative Approaches: Heterologous Production

Given that B. braunii is the sole natural source of this compound, and its growth can be slow, significant research has focused on transferring the this compound biosynthesis genes into faster-growing host organisms.[15] Engineered E. coli and yeast (Saccharomyces cerevisiae) have been successfully modified to produce this compound, representing a promising alternative to reliance on the native algal source.[10][16]

Conclusion

The search for natural sources of this compound outside of Botryococcus braunii has thus far yielded no other organisms. This exclusivity underscores the unique metabolic capabilities of this microalga. For researchers and professionals in drug development and biotechnology, B. braunii remains the primary focal point for studying and sourcing this valuable triterpenoid hydrocarbon. Future developments in synthetic biology and metabolic engineering may provide viable alternative production platforms, but for the foreseeable future, the natural world's supply of this compound is solely entrusted to Botryococcus braunii.

References

- 1. Botryococcenes - Wikipedia [en.wikipedia.org]

- 2. mycampus.umhb.edu [mycampus.umhb.edu]

- 3. Botryococcus braunii - Wikipedia [en.wikipedia.org]

- 4. Reclassification of Botryococcus braunii chemical races into separate species based on a comparative genomics analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RFE Renewable Fuel & Energy - Partners [rfeholland.com]

- 6. Extracellular terpenoid hydrocarbon extraction and quantitation from the green microalgae Botryococcus braunii var. Showa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hydrocarbon productivities in different Botryococcus strains: comparative methods in product quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Can algae replace oil? | The University of Tokyo [u-tokyo.ac.jp]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. masujournal.org [masujournal.org]

- 13. Raman Spectroscopy Analysis of this compound Hydrocarbons from the Green Microalga Botryococcus braunii - PMC [pmc.ncbi.nlm.nih.gov]

- 14. escholarship.org [escholarship.org]

- 15. en-wikipedia--on--ipfs-org.ipns.dweb.link [en-wikipedia--on--ipfs-org.ipns.dweb.link]

- 16. High-throughput screen for sorting cells capable of producing the biofuel feedstock this compound - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Botryococcene Hydrocarbons

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of botryococcene hydrocarbons, a unique class of triterpenoid (B12794562) lipids produced primarily by the green microalga Botryococcus braunii. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the chemistry, biosynthesis, and potential applications of these compounds.

Introduction to this compound Hydrocarbons

Botryococcenes are unsaturated triterpenoid hydrocarbons produced by the B race of the colonial microalga Botryococcus braunii.[1] These lipids can constitute a significant portion of the alga's dry biomass, making them a subject of interest for biofuel research.[1] Geologically, the hydrogenated form, botryococcane, is found in certain crude oils and shale deposits, serving as a biomarker for ancient algal activity.[1]

The general chemical formula for botryococcenes is CnH2n-10.[1] The biosynthesis of all botryococcenes originates from a C30 precursor.[1] Subsequent methylation and other modifications lead to a variety of higher-order botryococcenes, with C30 to C37 compounds being common.[2] The C34 this compound is often a major constituent in many strains.[1]

Physical Properties of this compound Hydrocarbons

Botryococcenes are non-polar, high-molecular-weight hydrocarbons. Their physical properties are characteristic of large lipid molecules, influencing their extraction, processing, and potential applications. While specific data for each individual this compound is limited in publicly available literature, the following tables summarize the known quantitative data for this compound mixtures and specific isomers.

Table 1: General Physical Properties of this compound Hydrocarbons

| Property | Value | Source(s) |

| Boiling Point Range | 460-485 °C | [1] |

| logP (Octanol-Water Partition Coefficient) | ~14.2 | [1] |

Table 2: Physical Properties of "Bot-oil" from B. braunii (BOT-22 strain) *

| Property | Value | Source(s) |

| Density (at room temperature) | ~0.83 g/cm³ | [3] |

| Kinematic Viscosity (at room temperature) | 55 to 58 cSt | [3] |

| Distillation Temperature | ~430 °C | [3] |

*Note: "Bot-oil" is a mixture of this compound hydrocarbons extracted from the alga and may contain other lipidic compounds.

Table 3: Molecular Properties of Specific this compound Isomers

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID |

| C30 this compound | C₃₀H₅₀ | 410.7 | [4] |

| C33 this compound | C₃₃H₅₆ | 452.8 | [1] |

| C34 this compound | C₃₄H₅₈ | 466.8 | [5] |

Chemical Properties and Reactivity

The chemical reactivity of botryococcenes is primarily centered around their multiple carbon-carbon double bonds, making them amenable to various addition reactions.[1]

Hydrogenation

Botryococcenes can be hydrogenated to their saturated analogues, known as botryococcanes. This process removes the double bonds, increasing the stability of the hydrocarbon backbone.[1] Botryococcanes are found in geological sediments and crude oil as they are the preserved form of botryococcenes.[1]

Thiol-Ene Reactions

The double bonds in botryococcenes can undergo thiol-ene reactions, which are radical-mediated additions of thiols across the double bond.[1] This type of reaction is known for its high efficiency and specificity, proceeding via an anti-Markovnikov addition.[6]

Hydrocracking

For biofuel applications, botryococcenes can be subjected to hydrocracking. This process involves heating the hydrocarbons under hydrogen pressure in the presence of a catalyst, which breaks down the large triterpenoid structures into smaller, more useful fuel-range molecules such as gasoline, kerosene, and diesel.[7]

Experimental Protocols

This section details the methodologies for the extraction, analysis, and chemical modification of this compound hydrocarbons as described in the scientific literature.

Extraction of Botryococcenes from Botryococcus braunii

A common method for extracting lipids, including botryococcenes, from algal biomass is through solvent extraction.

Protocol: Soxhlet Extraction

-

Biomass Preparation: Harvested B. braunii cells are typically freeze-dried (lyophilized) to remove water. The dried biomass is then ground into a fine powder to increase the surface area for solvent penetration.[8]

-

Soxhlet Apparatus Setup: A known quantity of the dried algal powder is placed in a cellulose (B213188) thimble. The thimble is inserted into the main chamber of a Soxhlet extractor. The extractor is fitted with a condenser on top and a round-bottom flask containing the extraction solvent (e.g., n-hexane) below.[9][10]

-

Extraction Process: The solvent in the flask is heated to its boiling point. The solvent vapor travels up a distillation arm and condenses in the condenser. The condensed solvent drips into the thimble containing the algal biomass. Once the solvent level in the thimble reaches the top of a siphon arm, the solvent and extracted lipids are siphoned back into the round-bottom flask. This process is allowed to repeat for a set number of cycles (e.g., 45 cycles) to ensure complete extraction.[9][10]

-

Solvent Removal: After extraction, the solvent is removed from the extracted lipids, typically using a rotary evaporator under reduced pressure.[8]

-

Purification (Optional): The crude lipid extract can be further purified using column chromatography on silica (B1680970) gel to isolate the this compound fraction from other lipids.[11]

Analysis of this compound Hydrocarbons

Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of botryococcenes.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Sample Preparation: The extracted and purified this compound fraction is dissolved in a suitable volatile solvent, such as n-hexane.

-

GC System and Column: A gas chromatograph equipped with a mass spectrometer detector is used. A non-polar capillary column, such as a DB-1 or DB-5, is typically employed for the separation of these non-polar hydrocarbons.[1]

-

Injection: A small volume of the sample solution is injected into the heated inlet of the GC, where it is vaporized.

-

Temperature Program: A temperature program is used to separate the different this compound isomers and other hydrocarbons based on their boiling points and interactions with the stationary phase. A typical program might be:

-

Initial temperature: 50°C, hold for 1 minute.

-

Ramp 1: Increase to 220°C at a rate of 10°C/minute.

-

Ramp 2: Increase to 260°C at a rate of 2°C/minute.

-

Final hold: Hold at 260°C for 40 minutes.[12]

-

Note: The specific temperature program can be optimized depending on the specific mixture of botryococcenes and the column used.[13][14]

-

-

Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that can be used to identify the specific this compound isomers. Characteristic fragment ions for botryococcenes include m/z 238, 294, and 448.[1]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of botryococcenes.

Protocol: NMR Spectroscopy

-

Sample Preparation: A purified sample of the this compound of interest is dissolved in a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃).[12]

-

Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).[11]

-

Spectral Analysis: The chemical shifts, coupling constants, and integration of the signals in the ¹H and ¹³C NMR spectra are analyzed to determine the precise molecular structure, including the positions of double bonds and methyl groups.[11][12]

Visualization of Pathways and Workflows

Biosynthesis of C30 this compound

The biosynthesis of the precursor C30 this compound is a multi-step enzymatic process starting from farnesyl pyrophosphate (FPP).

Caption: Biosynthesis pathway of C30 this compound from FPP.

General Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow from algal culture to the analysis of this compound hydrocarbons.

Caption: General experimental workflow for this compound analysis.

Chemical Reactivity of Botryococcenes

This diagram illustrates the main chemical reactions that botryococcenes can undergo.

Caption: Key chemical reactions of this compound hydrocarbons.

References

- 1. Botryococcenes - Wikipedia [en.wikipedia.org]

- 2. iris.unisa.it [iris.unisa.it]

- 3. researchgate.net [researchgate.net]

- 4. C30 this compound | C30H50 | CID 59053142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C34H58 | CID 10885141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Thiol-ene reaction - Wikipedia [en.wikipedia.org]

- 7. High-throughput screen for sorting cells capable of producing the biofuel feedstock this compound - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. open.clemson.edu [open.clemson.edu]

- 9. Lipid Extraction Method From Microalgae Botryococcus Braunii As Raw Material To Make Biodiesel With Soxhlet Extraction | CoLab [colab.ws]

- 10. Lipid Extraction Method From Microalgae Botryococcus Braunii As Raw Material To Make Biodiesel With Soxhlet Extraction - Polsri Repository [eprints.polsri.ac.id]

- 11. researchgate.net [researchgate.net]

- 12. Raman Spectroscopy Analysis of this compound Hydrocarbons from the Green Microalga Botryococcus braunii - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]

- 14. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide on Botryococcene

This guide provides an overview of the molecular properties of botryococcene, a group of triterpenoid (B12794562) hydrocarbons produced by the green microalga Botryococcus braunii.[1] These compounds are of significant interest to researchers in biofuel development and geochemistry due to their role in the formation of petroleum and their potential as a renewable energy source.[1]

Botryococcenes are characterized by their highly branched, acyclic structures.[2] While a variety of botryococcenes exist, the C34 variant is often the most abundant.[1] The general molecular formula for this class of compounds is CnH2n-10.[1][3]

Molecular Formula and Weight

The molecular characteristics of the most common botryococcenes are summarized in the table below. This data is essential for mass spectrometry analysis, reaction stoichiometry, and biofuel property predictions.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| C30 this compound | C30H50 | 410.7[4] |

| C33 this compound | C33H56 | 452.8[5] |

| C34 this compound | C34H58 | 466.8[6][7] |

Below is a diagram illustrating the relationship between the elemental composition and the resulting molecular properties of C34 this compound.

References

- 1. Botryococcenes - Wikipedia [en.wikipedia.org]

- 2. ntrs.nasa.gov [ntrs.nasa.gov]

- 3. Botryococcus braunii - Wikipedia [en.wikipedia.org]

- 4. C30 this compound | C30H50 | CID 59053142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. C33 this compound | C33H56 | CID 90658677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. This compound | C34H58 | CID 10885141 - PubChem [pubchem.ncbi.nlm.nih.gov]

Stereochemistry of Botryococcene Biosynthesis: An In-depth Technical Guide

Abstract

Botryococcenes are a unique class of triterpenoid (B12794562) hydrocarbons produced in significant quantities by the B race of the green microalga Botryococcus braunii. Their potential as a renewable source for biofuels and specialty chemicals has driven research into their biosynthesis. A key and distinguishing feature of botryococcene biosynthesis is the formation of a C1'-3 linkage between two farnesyl diphosphate (B83284) (FPP) units, in contrast to the C1'-1 linkage found in squalene (B77637). This guide provides a detailed technical overview of the stereochemical aspects of this compound biosynthesis, focusing on the enzymatic transformations, key intermediates, and the stereochemical outcome of these reactions. It is intended for researchers, scientists, and drug development professionals interested in isoprenoid biosynthesis and its potential applications.

Introduction

The biosynthesis of C30 isoprenoids is a fundamental process in most living organisms, leading to the formation of essential molecules like sterols and hopanoids. The canonical pathway involves the head-to-head condensation of two molecules of farnesyl diphosphate (FPP) to form squalene, a reaction catalyzed by squalene synthase (SQS). This process proceeds through a cyclopropyl (B3062369) intermediate, presqualene diphosphate (PSPP).[1][2] In the green microalga Botryococcus braunii (race B), a fascinating deviation from this pathway occurs, leading to the synthesis of this compound, a triterpene with a unique C1'-3 linkage.[2][3] Understanding the stereochemistry of this transformation is crucial for elucidating the reaction mechanism and for potential bioengineering applications aimed at producing specific this compound isomers.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step enzymatic process that shares its initial substrate and a key intermediate with the squalene biosynthetic pathway. The process is catalyzed by a suite of squalene synthase-like (SSL) enzymes.[4]

Key Enzymes and Intermediates

The central enzymes involved in the biosynthesis of this compound in B. braunii are:

-

Squalene Synthase-Like 1 (SSL-1): This enzyme catalyzes the first committed step, the head-to-head condensation of two molecules of farnesyl diphosphate (FPP) to form the cyclopropyl intermediate, presqualene diphosphate (PSPP).[4]

-

Squalene Synthase-Like 3 (SSL-3): This enzyme is the key determinant for this compound synthesis. It acts on PSPP, catalyzing its reductive rearrangement to form C30 this compound with the characteristic C1'-3 linkage. This reaction requires a reducing equivalent, typically NADPH.[4]

-

Squalene Synthase-Like 2 (SSL-2): For comparison, SSL-2, in conjunction with SSL-1, directs the biosynthesis towards squalene by rearranging PSPP to form the conventional C1'-1 linkage.[4]

The precursor for this pathway is farnesyl diphosphate (FPP) , a central intermediate in the isoprenoid pathway. The critical branch-point intermediate is presqualene diphosphate (PSPP) . The stereochemical fate of PSPP is determined by the downstream enzyme, either SSL-3 for this compound or SSL-2 for squalene.

The Stereochemical Rearrangement of Presqualene Diphosphate

The conversion of PSPP to this compound by SSL-3 is the stereochemically defining step of the pathway. While the precise mechanism and the absolute stereochemistry of the resulting chiral centers in the initial C30 this compound have not been fully elucidated in the literature, the overall transformation involves the cleavage of the cyclopropane (B1198618) ring of PSPP and the formation of a new carbon-carbon bond between C1' of one farnesyl unit and C3 of the other. This rearrangement is distinct from the squalene synthase-catalyzed reaction, which leads to a C1'-1 linkage.[5] The stereospecificity of the hydride attack from NADPH during the reductive rearrangement also plays a critical role in defining the final stereochemistry of the product.

Quantitative Data

Detailed kinetic parameters for the individual SSL enzymes are not extensively reported in the literature. However, qualitative and semi-quantitative data on enzyme activity under various conditions provide insights into their function.

| Enzyme/Condition | Parameter | Value/Observation | Reference(s) |

| This compound Synthase (BS) Activity | Optimal Temperature | 37 °C | [3] |

| Optimal pH | 7.3 | [3] | |

| Divalent Cation Requirement | Requires Mg2+ | [3] | |

| Effect of Tween 80 | Inhibited | [1][3] | |

| Inhibition by Squalestatin | Completely inhibited | [3] | |

| Squalene Synthase (SS) Activity (in B. braunii) | Optimal Temperature | 37 °C | [3] |

| Optimal pH | 7.3 | [3] | |

| Divalent Cation Requirement | Requires Mg2+ | [3] | |

| Effect of Tween 80 | Stimulated | [1][3] | |

| Inhibition by Squalestatin | Completely inhibited | [3] |

Note: this compound Synthase (BS) activity is attributed to the combined action of SSL-1 and SSL-3.

Experimental Protocols

This compound Synthase (BS) Enzyme Activity Assay

This protocol is adapted from studies on B. braunii cell homogenates.[3]

1. Preparation of Cell Homogenate:

- Harvest B. braunii (Berkeley/Showa strain) cells from culture by centrifugation.

- Wash the cell pellet with a suitable buffer (e.g., 50 mM MOPS, pH 7.3, containing 1 mM DTT).

- Resuspend the cells in the same buffer and disrupt by sonication or French press.

- Centrifuge the homogenate at a low speed (e.g., 2000 x g) to remove cell debris. The supernatant serves as the enzyme source.

2. Assay Mixture:

- In a final volume of 100 µL, combine:

- 50 mM MOPS buffer, pH 7.3

- 20 mM MgCl2

- 1 mM DTT

- 1 mM NADPH

- 10 µM [1-³H]FPP (as substrate)

- A suitable amount of cell homogenate (e.g., 50-100 µg of total protein)

3. Incubation:

- Incubate the reaction mixture at 37 °C for a defined period (e.g., 30-60 minutes).

4. Extraction of Products:

- Stop the reaction by adding an equal volume of a solvent mixture (e.g., hexane (B92381):isopropanol, 3:2 v/v).

- Vortex thoroughly and centrifuge to separate the phases.

- Collect the upper hexane phase containing the hydrocarbon products.

5. Analysis:

- Spot the hexane extract onto a silica (B1680970) gel thin-layer chromatography (TLC) plate.

- Develop the TLC plate using a suitable solvent system (e.g., hexane).

- Visualize the products by autoradiography or quantify by scintillation counting of the scraped radioactive spots corresponding to authentic this compound and squalene standards.

- Alternatively, the hexane extract can be analyzed by reverse-phase HPLC with a radiodetector.[3]

This compound Extraction and Purification

1. Extraction from B. braunii Biomass:

- Lyophilize harvested B. braunii cells.

- Perform a Soxhlet extraction of the dried biomass with n-hexane for several hours to extract the extracellular hydrocarbons.

- The remaining biomass can be further extracted with a more polar solvent mixture like chloroform:methanol (2:1, v/v) to recover intracellular lipids.

2. Purification:

- The crude hexane extract can be purified by column chromatography on silica gel, eluting with a hexane gradient.

- Further purification of individual this compound isomers can be achieved by high-performance liquid chromatography (HPLC) on a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile/isopropanol).[6]

Stereochemical Analysis

-

Chiral Gas Chromatography-Mass Spectrometry (GC-MS):

-

A promising technique would involve the use of a chiral capillary column, such as one coated with a cyclodextrin (B1172386) derivative.

-

An optimized temperature program would be required to achieve separation of the stereoisomers.

-

Mass spectrometry would be used for detection and identification.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR are powerful tools for structural elucidation of this compound isomers.[7][8]

-

To determine the absolute stereochemistry, advanced NMR techniques could be employed, such as the use of chiral derivatizing agents or chiral solvating agents to induce chemical shift differences between enantiomers.

-

Visualizations

This compound Biosynthetic Pathway

Caption: Biosynthetic pathway of this compound and squalene in B. braunii.

Experimental Workflow for this compound Synthase Assay

Caption: Workflow for the this compound synthase activity assay.

Conclusion and Future Perspectives

The biosynthesis of this compound represents a fascinating example of metabolic diversification in the isoprenoid pathway. The key to this divergence lies in the stereospecific rearrangement of the common intermediate, presqualene diphosphate, catalyzed by the squalene synthase-like 3 enzyme. While the overall pathway and the key enzymatic players have been identified, significant gaps in our understanding remain. Future research should focus on:

-

Detailed Kinetic Characterization of SSL Enzymes: Determining the kinetic parameters (Km, kcat, Vmax) for SSL-1, SSL-2, and SSL-3 will be crucial for quantitative modeling of the metabolic flux and for targeted bioengineering efforts.

-

Elucidation of the Stereochemical Mechanism: Detailed mechanistic studies, potentially using isotopically labeled substrates and advanced NMR techniques, are needed to determine the absolute stereochemistry of the chiral centers formed during the C1'-3 rearrangement.

-

Development of Robust Chiral Analytical Methods: The development and validation of specific chiral GC-MS or HPLC methods for the separation and quantification of this compound stereoisomers are essential for stereochemical studies and for quality control in potential biotechnological applications.

A comprehensive understanding of the stereochemistry of this compound biosynthesis will not only provide fundamental insights into enzyme catalysis and evolution but will also pave the way for the rational design of microbial cell factories for the production of specific, high-value this compound isomers for a range of applications.

References

- 1. Characterization of this compound synthase enzyme activity, a squalene synthase-like activity from the green microalga Botryococcus braunii, Race B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. biochemistry.tamu.edu [biochemistry.tamu.edu]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. Recombinant squalene synthase. A mechanism for the rearrangement of presqualene diphosphate to squalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Raman Spectroscopy Analysis of this compound Hydrocarbons from the Green Microalga Botryococcus braunii - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Genetic Architecture of Botryococcene Production in Algae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The unique hydrocarbon botryococcene, produced by the green microalga Botryococcus braunii (race B), holds significant potential for biofuel production and as a source of valuable chemical feedstocks. Understanding the genetic underpinnings of its biosynthesis is crucial for metabolic engineering efforts aimed at optimizing yields and developing heterologous production systems. This technical guide provides an in-depth exploration of the core genetic and enzymatic machinery responsible for this compound synthesis, supported by quantitative data, experimental methodologies, and pathway visualizations.

The this compound Biosynthetic Pathway: A Unique Dimeric Terpenoid Synthesis

This compound is a triterpenoid (B12794562) hydrocarbon, and its biosynthesis originates from the methyl D-erythritol 4-phosphate (MEP) pathway, which is responsible for the production of isoprenoid precursors.[1][2] The key departure from canonical triterpenoid synthesis, such as that of squalene (B77637), lies in the final enzymatic steps.

The biosynthesis of this compound is not accomplished by a single enzyme but rather by a cooperative effort of two distinct squalene synthase-like (SSL) enzymes: SSL-1 and SSL-3.[3][4][5]

The process unfolds as follows:

-

Farnesyl Diphosphate (B83284) (FPP) Synthesis: The MEP pathway generates isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are condensed to form geranyl diphosphate (GPP) and subsequently farnesyl diphosphate (FPP).[1]

-

Presqualene Diphosphate (PSPP) Formation: Two molecules of FPP undergo a head-to-head condensation to form presqualene diphosphate (PSPP). This initial half-reaction is catalyzed by the enzyme SSL-1 .[3][4][5]

-

This compound Synthesis: The intermediate, PSPP, is then acted upon by a second enzyme, SSL-3 . SSL-3 catalyzes the reductive rearrangement of PSPP to form the final this compound molecule.[3][4][5] This two-enzyme system for triterpene synthesis is a distinctive feature of B. braunii.[3]

Interestingly, B. braunii also produces squalene, a structurally similar triterpene. The synthesis of squalene also utilizes SSL-1 to produce PSPP; however, a different enzyme, SSL-2, catalyzes the subsequent conversion of PSPP to squalene.[3][4]

Quantitative Data on this compound Production

The production of this compound can be substantial in its native producer and has been a target for optimization in heterologous hosts.

| Parameter | Organism/Condition | Value | Reference |

| Hydrocarbon Content | Botryococcus braunii | 30-86% of dry cell weight | [3][5] |

| Engineered Production | Saccharomyces cerevisiae (co-expressing SSL-1 and SSL-3) | >50 mg/L | [4] |

| Engineered Production | Saccharomyces cerevisiae (SSL-1 and SSL-3 fusion protein) | >70 mg/L | [4] |

| Optimal Iron (Fe) | B. braunii (for hydrocarbon production) | 10.43 µM | [6] |

| Optimal Manganese (Mn) | B. braunii (for hydrocarbon production) | 6.53 µM | [6] |

| Optimal Molybdenum (Mo) | B. braunii (for hydrocarbon production) | 0.012 µM | [6] |

| Optimal Nickel (Ni) | B. braunii (for hydrocarbon production) | 1.73 µM | [6] |

Experimental Protocols

This section outlines the key experimental methodologies for the identification and characterization of genes and enzymes involved in this compound biosynthesis.

Gene Identification and Cloning

The identification of the SSL genes in B. braunii was achieved through a combination of transcriptomics and homology-based approaches.

Experimental Workflow:

-

RNA Extraction and cDNA Library Construction: Total RNA is extracted from B. braunii cultures, preferably during the exponential growth phase when hydrocarbon biosynthesis is maximal.[5] mRNA is then purified and used to construct a cDNA library.

-

Degenerate PCR: Based on conserved domains of known squalene synthases, degenerate oligonucleotide primers are designed. These primers are used to amplify a fragment of a putative squalene synthase-like gene from the cDNA library.

-

Full-Length cDNA Isolation: The amplified gene fragment is used as a probe to screen the cDNA library and isolate the full-length cDNA clones for SSL-1, SSL-2, and SSL-3.

-

Sequencing and Analysis: The full-length cDNAs are sequenced and the corresponding amino acid sequences are analyzed for conserved domains and motifs characteristic of terpene synthases.

Heterologous Expression and Enzyme Assays

To functionally characterize the SSL enzymes, they are expressed in a heterologous host, such as Escherichia coli or Saccharomyces cerevisiae, which do not natively produce this compound.

Protocol for Enzyme Assays in E. coli :

-

Vector Construction: The coding sequences of SSL-1, SSL-2, and SSL-3 are cloned into an E. coli expression vector, often with an affinity tag (e.g., His-tag) for purification.

-

Protein Expression: The expression vectors are transformed into a suitable E. coli strain. Protein expression is induced, and the cells are harvested.

-

Protein Purification: The cells are lysed, and the tagged SSL proteins are purified using affinity chromatography.

-

In Vitro Enzyme Assays:

-

Substrate: Radiolabeled [14C]FPP is commonly used as a substrate.

-

Reaction Conditions: The purified enzymes are incubated with the substrate in a reaction buffer containing necessary cofactors like NADPH.[3]

-

Combinations: To test the two-enzyme hypothesis, SSL-1 is incubated with FPP, and the reaction product (PSPP) is then used as a substrate for SSL-3. Alternatively, SSL-1 and SSL-3 are combined in a single reaction with FPP.[3][4]

-

-

Product Analysis: The reaction products are extracted with an organic solvent (e.g., hexane) and analyzed by thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) to identify this compound and other triterpenes.[7]

Regulation of this compound Biosynthesis

The production of this compound is influenced by various factors, suggesting a regulated biosynthetic pathway.

-

Growth Phase: The expression of genes and the activity of enzymes related to this compound biosynthesis are highest during the early to mid-exponential growth phase.[5]

-

Nutrient Availability: The biosynthesis of this compound can be inhibited by ammonia.[6][8] Conversely, enriching the air supply with CO2 can significantly enhance both biomass and hydrocarbon production.[6][8] The concentrations of micronutrients such as iron, manganese, molybdenum, and nickel also play a crucial role in optimizing hydrocarbon yields.[6][8]

Conclusion and Future Perspectives

The elucidation of the unique two-enzyme system involving SSL-1 and SSL-3 for this compound biosynthesis in Botryococcus braunii has been a significant breakthrough.[3][4] This knowledge opens up new avenues for the metabolic engineering of this compound production. Future research should focus on:

-

Transcriptional Regulation: Identifying the transcription factors and signaling pathways that regulate the expression of the SSL genes.

-

Metabolic Engineering: Enhancing the flux through the MEP pathway and optimizing the expression levels of SSL-1 and SSL-3 in heterologous hosts to improve this compound titers. The use of fusion proteins of SSL-1 and SSL-3 has already shown promise in this area.[4]

-

Host Selection: Exploring alternative, faster-growing algal species like Chlamydomonas reinhardtii as chassis for heterologous this compound production.[9]

A deeper understanding of the genetic and regulatory networks governing this compound biosynthesis will be instrumental in harnessing the full potential of this valuable bioproduct for various industrial applications.

References

- 1. Channeling of Carbon Flux Towards Carotenogenesis in Botryococcus braunii: A Media Engineering Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Channeling of Carbon Flux Towards Carotenogenesis in Botryococcus braunii: A Media Engineering Perspective [frontiersin.org]

- 3. biochemistry.tamu.edu [biochemistry.tamu.edu]

- 4. Identification of unique mechanisms for triterpene biosynthesis in Botryococcus braunii - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bio-crude transcriptomics: Gene discovery and metabolic network reconstruction for the biosynthesis of the terpenome of the hydrocarbon oil-producing green alga, Botryococcus braunii race B (Showa)* - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Micronutrient Requirements for Growth and Hydrocarbon Production in the Oil Producing Green Alga Botryococcus braunii (Chlorophyta) | PLOS One [journals.plos.org]

- 7. High-throughput screen for sorting cells capable of producing the biofuel feedstock this compound - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Micronutrient Requirements for Growth and Hydrocarbon Production in the Oil Producing Green Alga Botryococcus braunii (Chlorophyta) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

A Technical Guide to Botryococcene for Biofuel Applications

For Researchers, Scientists, and Drug Development Professionals

The pressing global need for sustainable and renewable energy sources has intensified research into advanced biofuels. Among the most promising feedstocks is the green microalga Botryococcus braunii, a unique organism capable of producing large quantities of liquid hydrocarbons, primarily in the form of botryococcene and its derivatives. These hydrocarbons can be converted into high-quality biofuels, including gasoline, diesel, and jet fuel. This technical guide provides an in-depth review of the current state of this compound research for biofuel applications, focusing on cultivation, extraction, and conversion technologies. It is intended to serve as a comprehensive resource, presenting quantitative data, detailed experimental protocols, and visual representations of key processes to aid researchers in this dynamic field.

Cultivation of Botryococcus braunii: Optimizing Biomass and Hydrocarbon Production

The successful cultivation of B. braunii is the foundational step in the this compound-to-biofuel pipeline. Research has focused on optimizing growth conditions to maximize both biomass and hydrocarbon productivity. Key parameters influencing cultivation include nutrient composition of the growth medium, light intensity, temperature, pH, and salinity.

Quantitative Data: Growth and Productivity

The growth rate and biomass productivity of B. braunii are critical metrics for assessing its potential as a biofuel feedstock. These parameters vary significantly depending on the strain and cultivation conditions.

| Strain | Medium | Specific Growth Rate (day⁻¹) | Biomass Productivity (g L⁻¹ day⁻¹) | Reference |

| Showa | MChu13-HN | 0.78 | - | [1] |

| Showa | BG-11 | 0.23 | - | [1] |

| OIT-678 (Race B) | - | Doubling time: 1.2 days | Higher than Showa | [2] |

| AC768 | - | - | 1.8 | [3] |

| KMITL 2 | Open Pond | - | 2.9 g L⁻¹ (final biomass) | [4] |

| CCAP 807/2 (Race A) | - | - | 0.104 | [5] |

Table 1: Growth and Biomass Productivity of Botryococcus braunii Strains. This table summarizes the specific growth rates and biomass productivities of various B. braunii strains under different culture media.

Quantitative Data: this compound and Hydrocarbon Content

The hydrocarbon content, particularly this compound in race B strains, is a key determinant of the economic viability of B. braunii as a biofuel source. This content is typically measured as a percentage of the dry cell weight.

| Strain/Race | Hydrocarbon Content (% dry weight) | This compound Content (% dry weight) | Reference |

| General | 30-40% | - | [6] |

| General | Up to 86% | - | [7] |

| Race B | 10-40% | Major component | [8] |

| Race A | 0.4-60% | Not produced | [8] |

| Race L | 0.1-8.0% | Lycopadiene | [8] |

| Showa (Race B) | ~30% | ~30% | [8] |

| Kawaguchi-1 (Race B) | ~20% | ~20% | [8] |

| AC761 | High | High | [3] |

| KMITL 2 | 40.7% | - | [4] |

| CCAP 807/2 (Race A) | Up to 24% | Not produced | [5] |

Table 2: this compound and Total Hydrocarbon Content in Botryococcus braunii Strains. This table presents the hydrocarbon content as a percentage of dry weight for different races and strains of B. braunii.

Experimental Protocol: Cultivation of Botryococcus braunii

This protocol provides a general procedure for the laboratory-scale cultivation of B. braunii.

1. Media Preparation:

-

Prepare a modified Chu 13 or BG-11 medium.[9][10] The composition of these media can be optimized for specific strains.

-

For example, a modified BG-11 medium can be prepared as described by Rippka et al. (1979).

-

Sterilize the medium by autoclaving at 121°C for 15-20 minutes.

2. Inoculation:

-

Inoculate the sterile medium with a healthy starter culture of B. braunii under aseptic conditions. An initial cell density of around 0.2 g L⁻¹ is often used.[4]

-

The inoculum should be in the exponential growth phase.

3. Incubation Conditions:

-

Temperature: Maintain the culture at a constant temperature, typically between 23-25°C.[6][11]

-

Light: Provide a continuous light source with an intensity of approximately 60 W/m². A photoperiod of 12:12 or 16:8 hours (light:dark) is commonly employed.[6][7]

-

Aeration/Mixing: Gently aerate the culture with filtered air, optionally supplemented with 1-2% CO₂, to provide carbon and prevent cell settling.[12] For shake flask cultures, a rotational speed of 100-125 rpm is common.[9][13]

-

pH: Monitor and maintain the pH of the culture medium within the optimal range for the specific strain, typically between 7.0 and 7.5.[7][9]

4. Growth Monitoring:

-

Monitor the growth of the culture by measuring the optical density at a specific wavelength (e.g., 550 nm or 680 nm) using a spectrophotometer.[10][14]

-

Determine the dry weight of the biomass by filtering a known volume of culture, washing the cells, and drying them at a constant temperature (e.g., 60-80°C) until a constant weight is achieved.[10][15]

Extraction of this compound: From Cell to Crude Oil

The extraction of hydrocarbons from B. braunii is a critical step that significantly impacts the overall efficiency and cost of biofuel production. Both destructive and non-destructive methods have been developed.

Destructive Extraction Methods

Conventional methods involve harvesting the algal biomass, drying it, and then extracting the hydrocarbons using organic solvents.

1. Biomass Harvesting and Drying:

-

Harvest the algal cells from the culture medium by centrifugation or filtration.

-

Wash the biomass with distilled water to remove salts and other impurities.

-

Dry the biomass, for example, by freeze-drying, to remove water, which can interfere with solvent extraction.

2. Solvent Extraction:

-

Resuspend the dried biomass in a suitable organic solvent such as n-hexane, petroleum ether, or a chloroform/methanol mixture.[9][16]

-

Use a Soxhlet apparatus for continuous extraction or agitate the mixture for a defined period (e.g., several hours) at room temperature.[9]

-

The ratio of solvent to biomass should be optimized for maximum extraction efficiency.

3. Hydrocarbon Recovery:

-

Separate the solvent extract containing the hydrocarbons from the solid biomass residue by filtration or centrifugation.

-

Evaporate the solvent from the extract using a rotary evaporator to obtain the crude this compound oil.

-

The extracted hydrocarbons can be further purified using techniques like column chromatography.

Non-Destructive "Milking" Extraction

A promising approach for reducing the costs associated with harvesting and dewatering is the in-situ or "milking" extraction of hydrocarbons, where the algal cells remain viable and continue to produce this compound.[17][18]

| Solvent | Extraction Time | This compound Productivity (mg L⁻¹ day⁻¹) | Reference |

| n-Heptane | 4 hours (repeated) | 29.9 ± 8.5 | [19] |

| n-Dodecane | 300 min day⁻¹ (Showa) | 16.99 | [15] |

| n-Dodecane | 200 min day⁻¹ (Bot22) | 14.53 | [15] |

Table 3: this compound Productivity using Non-Destructive "Milking" Extraction. This table shows the productivity of this compound using different solvents and extraction times in a non-destructive manner.

1. Solvent Selection:

-

Choose a biocompatible organic solvent with a high affinity for this compound and low toxicity to B. braunii cells, such as n-heptane or n-dodecane.[13][15]

2. Two-Phase System:

-

Introduce the selected solvent directly into the algal culture to create a two-phase system. The volume of solvent is typically a fraction of the culture volume (e.g., 1:5 solvent to culture).[13]

3. Mixing and Contact:

-

Gently mix the two phases for a specific duration (e.g., 5 to 60 minutes) to facilitate the transfer of extracellular hydrocarbons from the algal colonies to the solvent phase.[13] The optimal contact time depends on the solvent and strain.[15]

4. Phase Separation and Recovery:

-

Stop the agitation and allow the two phases to separate. The solvent phase, now containing the extracted this compound, will typically form the upper layer.

-

Carefully remove the solvent layer.

-

The algal culture can be returned to the photobioreactor for continued growth and hydrocarbon production.

5. Hydrocarbon Isolation:

-

Recover the this compound from the solvent by evaporation, as described in the destructive extraction protocol.

Conversion of this compound to Biofuels: Catalytic Upgrading

The long-chain hydrocarbons of B. braunii are not directly suitable for use as transportation fuels and require upgrading through catalytic processes, primarily hydrocracking.

Quantitative Data: Hydrocracking Product Distribution

Hydrocracking of B. braunii oil yields a mixture of hydrocarbons suitable for different fuel fractions.

| Feedstock | Catalyst | Temperature (°C) | Pressure (MPa) | Gasoline Fraction (%) | Aviation Turbine Fuel Fraction (%) | Diesel Fuel Fraction (%) | Reference |

| B. braunii oil | - | 400 | 20 | 67 | 15 | 15 | [20][21] |

| Bot-oil (Bot-22) | Al-FSM | 260 | 0.1 | - | - | 76 (yield) | [22] |

| B. braunii oil | NiMo | 300 | 4 | - | - | - | [23] |

| Bot-oil | Pt-Re/SiO₂-Al₂O₃ | 330 | - | - | 50.2 | 16.7 | [24] |

Table 4: Product Distribution from Hydrocracking of Botryococcus braunii Oil. This table summarizes the yields of different fuel fractions obtained from the hydrocracking of B. braunii oil under various catalytic conditions.

Experimental Protocol: Hydrocracking of this compound Oil

This protocol outlines a general procedure for the hydrocracking of B. braunii oil.

1. Catalyst Preparation:

-

Prepare or procure a suitable hydrocracking catalyst. Common catalysts include transition metals like nickel-molybdenum (B8610338) (NiMo) or platinum-rhenium (Pt-Re) on acidic supports such as silica-alumina or zeolites.[23][24]

2. Reactor Setup:

-

Use a high-pressure reactor, such as a fixed-bed reactor or a batch autoclave, capable of withstanding the required temperatures and pressures.

-

Load the catalyst into the reactor.

3. Reaction Conditions:

-

Introduce the this compound oil feedstock and hydrogen gas into the reactor.

-

Heat the reactor to the desired temperature, typically in the range of 300-400°C.[20][23]

-

Pressurize the reactor with hydrogen to a pressure of 4-20 MPa.[20][23]

-

Maintain these conditions for a specific residence time to allow for the cracking and hydrogenation reactions to occur.

4. Product Collection and Analysis:

-

Cool the reactor and collect the liquid and gaseous products.

-

Separate the liquid product into different fuel fractions (e.g., gasoline, jet fuel, diesel) by distillation based on their boiling points.

-

Analyze the composition of the product fractions using techniques such as gas chromatography-mass spectrometry (GC-MS) to identify the hydrocarbon components and determine the fuel quality.

Visualizing the Process: Diagrams and Pathways

Visual representations are crucial for understanding the complex processes involved in this compound research. The following diagrams, created using the DOT language, illustrate key workflows and pathways.

References

- 1. "Cultivation of Botryococcus Braunii for the Production of Hydrocarbons" by Bryan C. Carroll [open.clemson.edu]

- 2. Large-scale screening of natural genetic resource in the hydrocarbon-producing microalga Botrycoccus braunii identified novel fast-growing strains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. thaiscience.info [thaiscience.info]

- 5. Metabolic survey of Botryococcus braunii: Impact of the physiological state on product formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Botryococcus braunii - Wikipedia [en.wikipedia.org]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. Hydrocarbon productivities in different Botryococcus strains: comparative methods in product quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijcmas.com [ijcmas.com]

- 10. masujournal.org [masujournal.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Research Portal [researchportal.murdoch.edu.au]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. apps.dtic.mil [apps.dtic.mil]

- 21. Hydrocracking of the oils of Botryococcus braunii to transport fuels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. tytlabs.co.jp [tytlabs.co.jp]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

Botryococcene: A Comprehensive Technical Guide to its Application as a Biomarker in Geological Surveys

For Researchers, Scientists, and Drug Development Professionals

Introduction

Botryococcene is a group of unsaturated triterpenoid (B12794562) hydrocarbons produced in significant quantities by the green microalga Botryococcus braunii, specifically the B race.[1] In the geological record, these compounds are preserved as their saturated analogue, botryococcane. The high specificity of this compound to its source organism and its preservation over geological timescales make botryococcane a valuable biomarker in petroleum exploration and paleoenvironmental reconstruction. This technical guide provides an in-depth overview of this compound's chemical properties, biological origin, analytical methodologies, and its application as a biomarker in geological surveys.

Chemical Properties of Botryococcenes and Botryococcane

Botryococcenes are a series of C30 to C37 triterpenoid hydrocarbons with the general formula CnH2n-10.[1] The basic structure is a C30 this compound, with higher homologues formed by methylation. These molecules are characterized by a highly branched structure. In sediments and crude oils, botryococcenes are hydrogenated to form the more stable, saturated botryococcanes.

Table 1: Physicochemical Properties of Key Botryococcenes

| Property | C30 this compound | C34 this compound |

| Molecular Formula | C30H50 | C34H58 |

| Molecular Weight | 410.7 g/mol | 466.8 g/mol |

| Boiling Point | ~460-485 °C | ~460-485 °C |

Biological Origin and Biosynthesis

This compound is exclusively produced by the B race of the colonial green microalga Botryococcus braunii. This alga is commonly found in freshwater and brackish environments. The biosynthesis of this compound originates from the isoprenoid pathway, specifically from the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP). This reaction is catalyzed by the enzyme this compound synthase.

Botryococcane as a Biomarker in Geological Surveys

The presence of botryococcane in sedimentary rocks and crude oils is a strong indicator of a lacustrine (freshwater) or brackish depositional environment for the source rock. This is because its precursor, this compound, is synthesized by Botryococcus braunii, an alga restricted to these environments. The high abundance of botryococcane can suggest that this alga was a major contributor to the organic matter that formed the petroleum.

Quantitative Data of Botryococcane in Geological Samples

The concentration of botryococcane can vary significantly depending on the specific depositional environment and the contribution of Botryococcus braunii to the total organic carbon.

Table 2: Concentration of Botryococcane in Crude Oil Samples

| Crude Oil | Location | Concentration (%) | Reference |

| Duri | Sumatra, Indonesia | 1.4 | [2] |

| Minas | Sumatra, Indonesia | 0.9 | [2] |

Experimental Protocols

The analysis of botryococcane in geological samples involves several key steps: extraction of the organic matter, separation of the hydrocarbon fraction, and instrumental analysis for identification and quantification.

Extraction of Bitumen from Sedimentary Rocks

A standard method for extracting organic matter from sedimentary rocks is Soxhlet extraction.

Materials:

-

Crushed rock sample (e.g., 100 g, <100 mesh)

-

Anhydrous sodium sulfate (B86663)

-

Soxhlet extraction apparatus

-

Cellulose (B213188) extraction thimble

-

Round-bottom flask

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Dry the crushed rock sample in an oven at 60°C overnight.

-

Mix the dried sample with an equal amount of anhydrous sodium sulfate to remove any residual water.

-

Place the sample mixture into a cellulose extraction thimble and insert it into the Soxhlet extractor.

-

Add a 9:1 (v/v) mixture of dichloromethane and methanol to a round-bottom flask.[3]

-

Assemble the Soxhlet apparatus and heat the solvent using a heating mantle to initiate reflux.

-

Continue the extraction for 72 hours.

-

After extraction, allow the apparatus to cool.

-

Concentrate the extract using a rotary evaporator to remove the solvent. The resulting residue is the total lipid extract or bitumen.

Separation of Hydrocarbon Fraction

The extracted bitumen is a complex mixture and needs to be fractionated to isolate the saturated hydrocarbons, which contain botryococcane. This is typically achieved using column chromatography.

Materials:

-

Bitumen extract

-

Silica (B1680970) gel (activated at 120°C for 2 hours)

-

Alumina (activated at 120°C for 2 hours)

-

Glass chromatography column

-

Dichloromethane

-

Methanol

Procedure:

-

Prepare a chromatography column by packing it with a slurry of activated silica gel in hexane, followed by a layer of activated alumina.